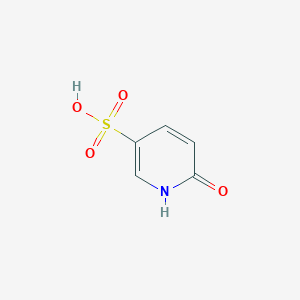
4,4-Difluoro-1-phenylbutane-1,3-dione
Overview
Description
4,4-Difluoro-1-phenylbutane-1,3-dione is a fluorinated β-diketone ligand . It has a molecular formula of C10H8F2O2 and an average mass of 198.166 Da .
Synthesis Analysis
This compound can be synthesized by reacting acetophenone with methyl-difluoroacetate . It has also been used as a ligand to form metal complexes, such as with terbium(III) ion complexes .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a butane-1,3-dione group, with two fluorine atoms attached to the fourth carbon .Chemical Reactions Analysis
This compound has been used in the synthesis of metal complexes. For example, it has been used as a ligand to form terbium(III) ion complexes . It has also been used in the synthesis of copper(II) and nickel(II) complexes .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 272.9±30.0 °C at 760 mmHg, and a flash point of 104.3±18.7 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Chemical Reactions and Synthesis
4,4-Difluoro-1-phenylbutane-1,3-dione has been utilized in various chemical reactions and synthesis processes. For instance, its derivatives are involved in reactions with 1,8-Diazabicyclo[5.4.0]undec-7-ene, leading to the formation of difluorodienes and other compounds under specific conditions (Elsheimer, Foti, & Bartberger, 1996). Furthermore, its reactivity in the presence of iodobenzene diacetate under the influence of copper(II) and 2,2'-biimidazole has been explored, yielding unexpected products (Zhou, Zeng, & Zou, 2010).
Applications in Polymer Science
The compound has been studied for its potential in photostabilizing polymers. Research indicates that β-dicarbonyl compounds like this compound can effectively photostabilize the photodegradation of polyisoprene in solutions, which is important in the field of polymer science and material engineering (Wu, Chang, Mou, & Rabek, 1991).
Gas Chromatography and Metal Chelates
This compound also plays a role in gas chromatography, particularly in the study of chelates derived from aromatic β-diketones. Its behavior in gas chromatographic analysis, when compared to its non-fluorinated counterparts, demonstrates notable differences, suggesting its utility in analytical chemistry (Dilli & Robards, 1985).
Radical Cyclization and Organic Synthesis
In organic synthesis, this compound has been used in radical cyclizations with dienes, mediated by Mn(OAc)3. This process yields various dihydrofurans and unexpected products, highlighting its versatility in synthetic organic chemistry (Yılmaz, Yılmaz, & Pekel, 2011).
Complexation with Metals
The compound's ability to form complexes with metals such as copper(II) is another significant application. Studies on the complexation behavior with copper(II) reveal insights into coordination chemistry and potential applications in catalysis and material science (Kopylovich et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins involved in bacterial cell division .
Mode of Action
It is known that β-diketones, a class of compounds to which 4,4-difluoro-1-phenylbutane-1,3-dione belongs, can form chelates with metal ions . This property could potentially interfere with the function of metal-dependent enzymes or proteins, altering their activity and disrupting normal cellular processes.
Biochemical Pathways
It has been suggested that similar compounds can interfere with the function of enzymes involved in critical biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit antibacterial activity, suggesting that they may disrupt essential cellular processes in bacteria .
Safety and Hazards
Future Directions
The compound has been used in the synthesis of terbium(III) ion complexes, which exhibited ligand sensitized green emission at 546 nm associated with 5D4 → 7F5 transitions of terbium ion in the emission spectra . These terbium(III) complexes can be used as one of the green components in light-emitting material and in display devices .
properties
IUPAC Name |
4,4-difluoro-1-phenylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIPWONXTZMDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378940 | |
| Record name | 4,4-difluoro-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62679-61-2 | |
| Record name | 4,4-difluoro-1-phenylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-difluoro-1-phenylbutane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,4-Difluoro-1-phenylbutane-1,3-dione in organic synthesis?
A1: this compound is a valuable building block in organic synthesis, particularly for constructing fluorine-containing heterocycles. It participates in radical cyclization reactions with dienes, leading to the formation of 4,5-dihydrofurans bearing a difluoroacetyl group. [] This reaction, typically mediated by manganese(III) acetate, offers a synthetic route to diversely substituted dihydrofurans, which are important structural motifs in various natural products and pharmaceuticals.
Q2: How does the presence of fluorine atoms influence the reactivity of this compound?
A2: The incorporation of fluorine atoms significantly affects the reactivity of this compound compared to its non-fluorinated counterparts. The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbonyl groups, making it more susceptible to nucleophilic attack. [] Additionally, the C-F bond's high bond dissociation energy can influence reaction pathways, favoring radical mechanisms as observed in the radical cyclization with dienes.
Q3: Can this compound act as a ligand in coordination chemistry?
A3: Yes, this compound can function as a bidentate ligand in coordination chemistry, coordinating to metal centers through its two oxygen atoms from the carbonyl groups. For instance, it forms complexes with copper, as demonstrated in the synthesis and characterization of [Cu(L1)(dfpb)2], where Hdfpb represents this compound. [] The presence of fluorine atoms in the ligand can impact the complex's properties, such as its stability and electronic structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



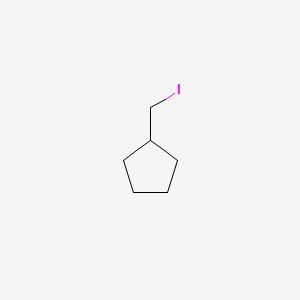
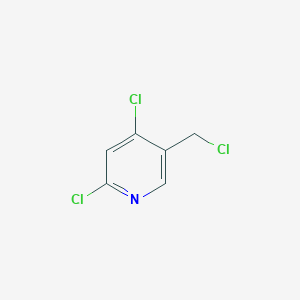
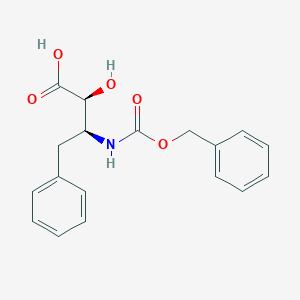
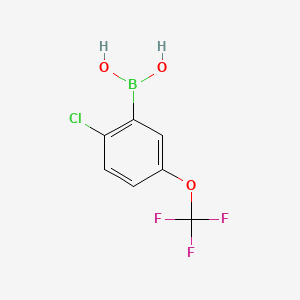

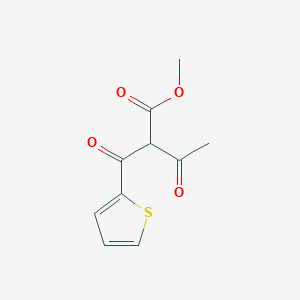
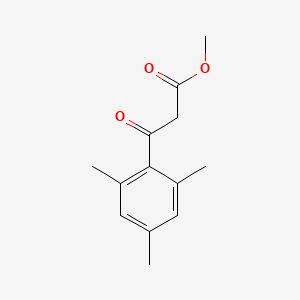
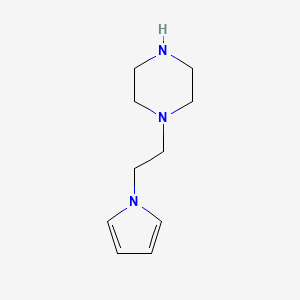
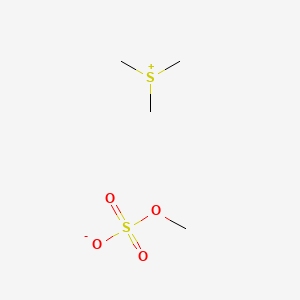

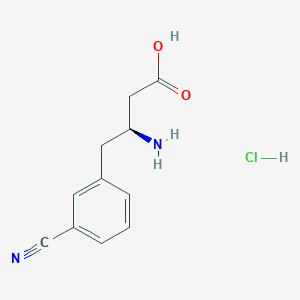
![(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid](/img/structure/B1586389.png)
